![molecular formula C22H21N3OS B14394466 4-{5-[(3-Methylbutyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylquinoline CAS No. 90074-40-1](/img/structure/B14394466.png)
4-{5-[(3-Methylbutyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5-[(3-Methylbutyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylquinoline is a complex organic compound with a unique structure that combines a quinoline core with an oxadiazole ring and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(3-Methylbutyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylquinoline typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
The oxadiazole ring is then introduced through a cyclization reaction involving a hydrazide and a carboxylic acid derivative. The sulfanyl group is added via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-{5-[(3-Methylbutyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylquinoline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The phenyl and quinoline rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-{5-[(3-Methylbutyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-{5-[(3-Methylbutyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring and sulfanyl group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-{5-[(3-Methylbutyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-phenylquinoline: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
4-{5-[(3-Methylbutyl)sulfanyl]-1,3,4-triazol-2-yl}-2-phenylquinoline: Similar structure but with a triazole ring instead of an oxadiazole ring.
Uniqueness
4-{5-[(3-Methylbutyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylquinoline is unique due to the combination of its structural elements, which confer specific chemical and biological properties
Properties
CAS No. |
90074-40-1 |
|---|---|
Molecular Formula |
C22H21N3OS |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-(3-methylbutylsulfanyl)-5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C22H21N3OS/c1-15(2)12-13-27-22-25-24-21(26-22)18-14-20(16-8-4-3-5-9-16)23-19-11-7-6-10-17(18)19/h3-11,14-15H,12-13H2,1-2H3 |
InChI Key |
ZLMRMHXWQMDXCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCSC1=NN=C(O1)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


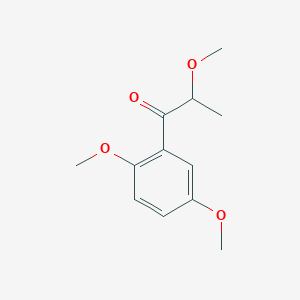
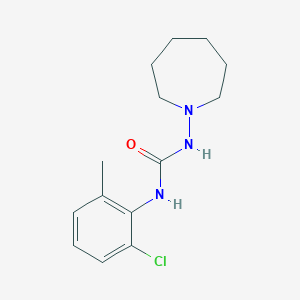


![5-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14394415.png)
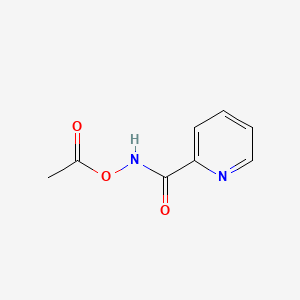
![N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide](/img/structure/B14394424.png)
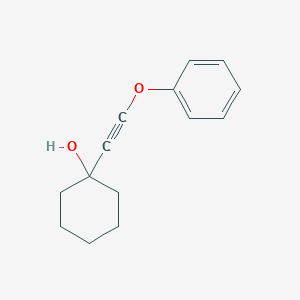
![5-[(3-Amino-4-chlorophenyl)methyl]-2-methylaniline](/img/structure/B14394439.png)
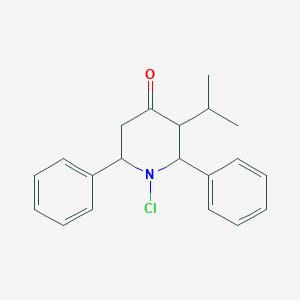
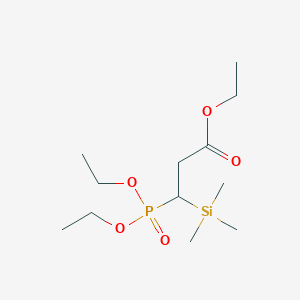
![N-Butyl-N-[(3-chlorophenyl)methyl]-N'-(2,4-dimethylphenyl)urea](/img/structure/B14394475.png)
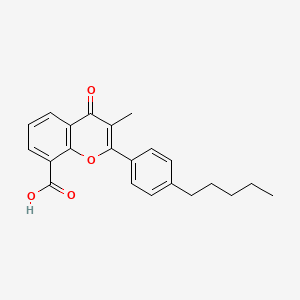
![4-[(4-Nitrophenoxy)methyl]benzamide](/img/structure/B14394495.png)
